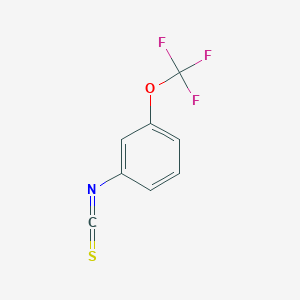

1-Isothiocyanato-3-(trifluoromethoxy)benzene

Description

The exact mass of the compound 1-Isothiocyanato-3-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isothiocyanato-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isothiocyanato-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-2-6(4-7)12-5-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWHJZZNJAFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409458 | |

| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-78-7 | |

| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene, a valuable reagent and building block in medicinal chemistry and drug development. This document details established synthetic routes from 3-(trifluoromethoxy)aniline, including comprehensive experimental protocols and expected quantitative data. The synthesis pathways and a general experimental workflow are visualized to facilitate understanding and implementation in a laboratory setting.

Overview and Synthetic Strategy

1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate featuring a trifluoromethoxy group at the meta-position. The isothiocyanate functional group is a versatile handle for a variety of chemical transformations, most notably in the synthesis of thioureas, which are prevalent motifs in pharmacologically active compounds. The trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design.

The primary and most direct synthetic strategy for preparing 1-isothiocyanato-3-(trifluoromethoxy)benzene involves the conversion of the corresponding primary amine, 3-(trifluoromethoxy)aniline. Two common and effective methods for this transformation are the reaction with thiophosgene or with a safer alternative, 1,1'-thiocarbonyldiimidazole (TCDI).

Physicochemical and Quantitative Data

While specific experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not widely published, data for the closely related analog, 1-isothiocyanato-3-(trifluoromethyl)benzene, provides a reliable estimate for yields and physical properties.

| Property | Starting Material: 3-(trifluoromethoxy)aniline | Product: 1-isothiocyanato-3-(trifluoromethoxy)benzene (Expected) | Analog: 1-isothiocyanato-3-(trifluoromethyl)benzene[1] |

| Molecular Formula | C₇H₆F₃NO | C₈H₄F₃NOS | C₈H₄F₃NS |

| Molecular Weight | 177.12 g/mol | 219.18 g/mol | 203.18 g/mol |

| CAS Number | 1535-73-5[2] | Not available | 1840-19-3[3] |

| Appearance | Liquid | Light yellow liquid | Light yellow liquid[1] |

| Boiling Point (°C) | 72-73 @ 8 mmHg[2] | ~210-220 | 206-208[1] |

| Density (g/mL at 25°C) | 1.325[2] | ~1.3-1.4 | 1.335 |

| Refractive Index (n20/D) | 1.466[2] | ~1.55 | 1.5547 |

| Expected Yield | - | 70-80% | 75.2%[1] |

Synthetic Pathways and Diagrams

The conversion of 3-(trifluoromethoxy)aniline to 1-isothiocyanato-3-(trifluoromethoxy)benzene can be efficiently achieved via two primary routes.

Caption: Reaction scheme for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene. These protocols are adapted from general methods for the synthesis of aryl isothiocyanates.[4]

Method A: Thiophosgene Protocol

This method utilizes the highly reactive thiophosgene in a biphasic system.

Materials:

-

3-(Trifluoromethoxy)aniline (1.0 equiv.)

-

Thiophosgene (1.2 equiv.)[4]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.) in dichloromethane (25 mL).

-

Add an equal volume of saturated aqueous NaHCO₃ solution (25 mL) to the flask.

-

Stir the biphasic mixture vigorously at room temperature.

-

Slowly add thiophosgene (6.0 mmol, 1.2 equiv., 460 µL) to the reaction mixture.[4]

-

Continue stirring for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Method B: 1,1'-Thiocarbonyldiimidazole (TCDI) Protocol

This method employs a safer, solid reagent as a substitute for thiophosgene.

Materials:

-

3-(Trifluoromethoxy)aniline (1.0 equiv.)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equiv.)[4]

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, charge 3-(trifluoromethoxy)aniline (5.0 mmol, 1.0 equiv.) and dichloromethane (15 mL).

-

Add 1,1'-thiocarbonyldiimidazole (6.0 mmol, 1.2 equiv., 1.07 g) to the solution in one portion at room temperature.[4]

-

Stir the reaction mixture for 1 hour. Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of 1-isothiocyanato-3-(trifluoromethoxy)benzene is outlined below.

Caption: A generalized workflow from reaction setup to product characterization.

Characterization

The structure of the synthesized 1-isothiocyanato-3-(trifluoromethoxy)benzene should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show aromatic protons with chemical shifts and coupling patterns consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR will show a characteristic signal for the isothiocyanate carbon (-N=C=S) typically in the range of 130-140 ppm, along with signals for the aromatic carbons and the carbon of the trifluoromethoxy group.

-

¹⁹F NMR will display a singlet corresponding to the -OCF₃ group.

-

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group is expected around 2000-2100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

For comparison, the NIST database contains IR and mass spectra for the analogous 1-isothiocyanato-3-(trifluoromethyl)benzene.[3][5]

Safety Considerations

-

Thiophosgene is highly toxic, volatile, and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

1,1'-Thiocarbonyldiimidazole is a safer alternative but should still be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The starting material, 3-(trifluoromethoxy)aniline , may be toxic and should be handled with appropriate precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

An In-depth Technical Guide to 1-Isothiocyanato-3-(trifluoromethoxy)benzene

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 1-isothiocyanato-3-(trifluoromethoxy)benzene. This guide provides information based on the known properties of its precursor, its structural analogs, and established chemical principles governing isothiocyanates.

Introduction

1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic organic compound featuring an isothiocyanate (-N=C=S) group and a trifluoromethoxy (-OCF₃) group attached to a benzene ring at the 1 and 3 positions, respectively. The isothiocyanate group is a highly reactive electrophile, making this compound a valuable intermediate in the synthesis of various derivatives, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and bioavailability of molecules, making it a desirable feature in drug design.[1][2]

Chemical Properties

Table 1: Chemical Properties of the Analog Compound: 1-Isothiocyanato-3-(trifluoromethyl)benzene (CAS: 1840-19-3)

| Property | Value |

| Molecular Formula | C₈H₄F₃NS |

| Molecular Weight | 203.18 g/mol |

| Appearance | Clear yellow to orange liquid |

| Boiling Point | 206-208 °C |

| Density | 1.335 g/mL at 25 °C |

| Refractive Index | 1.555-1.557 |

| Flash Point | 94 °C |

| Water Solubility | Hydrolyzes in water |

Synthesis

The most probable synthetic route to 1-isothiocyanato-3-(trifluoromethoxy)benzene is from its corresponding primary amine precursor, 3-(trifluoromethoxy)aniline .[3] This precursor is a commercially available liquid with a boiling point of 72-73 °C at 8 mmHg and a density of 1.325 g/mL at 25 °C.[4][5]

A general and widely used method for the synthesis of aryl isothiocyanates from anilines involves the reaction with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[6][7][8]

This protocol is a generalized procedure and may require optimization for the specific synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Materials:

-

3-(Trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or triethylamine)[7][9]

-

A desulfurating agent (e.g., tosyl chloride, phosgene, or 2,4,6-trichloro-1,3,5-triazine (TCT))[6][8]

-

An appropriate solvent system (e.g., acetonitrile, aqueous/organic biphasic system)[7][9]

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 3-(trifluoromethoxy)aniline and the chosen base in the selected solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).

-

-

Decomposition to Isothiocyanate:

-

The desulfurating agent is then added to the reaction mixture, often at a reduced temperature.

-

The reaction is stirred until the conversion to 1-isothiocyanato-3-(trifluoromethoxy)benzene is complete.

-

-

Work-up and Purification:

-

The reaction mixture is worked up by extraction and washing to remove unreacted reagents and byproducts.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure isothiocyanate.

-

Caption: General workflow for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Reactivity

The isothiocyanate group is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack.[10][11] This reactivity is the basis for its utility in synthesizing a wide range of derivatives.

-

Reaction with Amines: 1-Isothiocyanato-3-(trifluoromethoxy)benzene is expected to react readily with primary and secondary amines to form the corresponding thiourea derivatives. This is a common reaction in the synthesis of biologically active molecules.

-

Reaction with Thiols: Reactions with thiols (containing -SH groups) will yield dithiocarbamates. This reaction is particularly relevant in biological systems, as isothiocyanates can react with cysteine residues in proteins.[12]

-

Reaction with Alcohols and Water: While less reactive than amines and thiols, alcohols can add to the isothiocyanate to form thiocarbamates. The compound is expected to hydrolyze in the presence of water.

Caption: General reactivity of 1-isothiocyanato-3-(trifluoromethoxy)benzene with common nucleophiles.

Potential Applications in Drug Development

While no specific biological activities have been documented for 1-isothiocyanato-3-(trifluoromethoxy)benzene, its structural motifs suggest potential for use in drug discovery.

-

Isothiocyanates: Many natural and synthetic isothiocyanates exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13]

-

Trifluoromethoxy Group: The -OCF₃ group is increasingly used in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][14] Its high lipophilicity and electron-withdrawing nature can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[15]

Given these characteristics, 1-isothiocyanato-3-(trifluoromethoxy)benzene serves as a promising scaffold for the synthesis of new chemical entities with potentially enhanced therapeutic properties.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of 1-isothiocyanato-3-(trifluoromethoxy)benzene with any specific biological signaling pathways. Research into the biological effects of this compound would be required to elucidate any such interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. cbijournal.com [cbijournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. CCCC 1973, Volume 38, Issue 12, Abstracts pp. 3852-3856 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-isothiocyanato-3-(trifluoromethoxy)benzene (CAS Number: 471937-78-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data for the structurally analogous compound, 1-isothiocyanato-3-(trifluoromethyl)benzene, for comparative purposes. Furthermore, a general, detailed experimental protocol for the synthesis of aryl isothiocyanates from anilines is provided, which serves as a foundational method for the preparation of the title compound. This guide also illustrates the general mechanism of action of isothiocyanates in modulating key cellular signaling pathways, providing context for its potential biological activity.

Introduction

1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate containing a trifluoromethoxy group at the meta position. The isothiocyanate functional group (-N=C=S) is a highly reactive electrophilic moiety that readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for the wide range of biological activities observed for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its membrane permeability, metabolic stability, and binding affinity to biological targets. This guide aims to consolidate the available physicochemical data for 1-isothiocyanato-3-(trifluoromethoxy)benzene to support further research and development efforts.

Physicochemical Properties

1-Isothiocyanato-3-(trifluoromethoxy)benzene

| Property | Value |

| Chemical Name | 1-Isothiocyanato-3-(trifluoromethoxy)benzene |

| Synonyms | 3-(Trifluoromethoxy)phenyl isothiocyanate |

| CAS Number | 471937-78-7 |

| Molecular Formula | C₈H₄F₃NOS |

| Molecular Weight | 219.18 g/mol |

| Purity | ≥95% (as listed by commercial suppliers) |

Analogous Compound: 1-Isothiocyanato-3-(trifluoromethyl)benzene

For comparative purposes, the physical properties of the structurally similar compound, 1-isothiocyanato-3-(trifluoromethyl)benzene (CAS Number: 1840-19-3), are presented below. It is crucial to note that these values are not for the title compound and should be used with caution as a rough estimate.

| Property | Value |

| Molecular Formula | C₈H₄F₃NS |

| Molecular Weight | 203.18 g/mol |

| Boiling Point | 206-208 °C[1] |

| Density | 1.335 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5547 |

| Flash Point | 95 °C (closed cup) |

| Appearance | Clear to yellow liquid[2] |

| Solubility | Reacts with water |

Experimental Protocols

General Synthesis of Aryl Isothiocyanates from Anilines

The following is a general and widely applicable protocol for the synthesis of aryl isothiocyanates from their corresponding anilines. This method can be adapted for the synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)aniline.

Reaction Scheme:

Ar-NH₂ + CS₂ + Base → [Ar-NH-C(=S)S]⁻ → Ar-N=C=S

Materials:

-

Aryl amine (e.g., 3-(trifluoromethoxy)aniline)

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine, ammonia, or sodium hydroxide)

-

A desulfurylating agent (e.g., thiophosgene, ethyl chloroformate, or a carbodiimide)

-

An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the aryl amine in a suitable solvent.

-

Cool the solution in an ice bath.

-

Add the base, followed by the slow, dropwise addition of carbon disulfide.

-

Stir the reaction mixture at a low temperature for a specified period (typically 1-4 hours) to allow for the formation of the dithiocarbamate salt intermediate.

-

-

Conversion to Isothiocyanate:

-

To the solution containing the dithiocarbamate salt, add the desulfurylating agent dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (typically 2-12 hours) until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a dilute acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure aryl isothiocyanate.

-

Safety Precautions: Carbon disulfide is highly flammable and toxic. Thiophosgene is extremely toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Caption: A workflow for the general synthesis of aryl isothiocyanates.

Caption: General modulation of NF-κB and Nrf2 signaling pathways by isothiocyanates.

Conclusion

While specific experimental data on the physical properties of 1-isothiocyanato-3-(trifluoromethoxy)benzene remains elusive in the current body of scientific literature, this guide provides the foundational information available for this compound. The data for the analogous trifluoromethyl-substituted compound offers a preliminary, albeit cautious, point of reference. The provided general synthetic protocol for aryl isothiocyanates offers a reliable starting point for the laboratory preparation of the title compound. Furthermore, the illustrated signaling pathways common to isothiocyanates highlight the potential areas of biological investigation for 1-isothiocyanato-3-(trifluoromethoxy)benzene. It is anticipated that as research into novel fluorinated compounds progresses, more detailed experimental data for this and related molecules will become available, further elucidating their potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isothiocyanato-3-(trifluoromethoxy)benzene, a compound of interest in the fields of chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles and data from closely related analogs to present a thorough profile.

Chemical Identity and Properties

1-Isothiocyanato-3-(trifluoromethoxy)benzene is an aromatic isothiocyanate featuring a trifluoromethoxy substituent. The isothiocyanate group is a highly reactive electrophile, making this compound a versatile reagent in organic synthesis and a candidate for investigation in medicinal chemistry.

Identifiers

A summary of the key identifiers for 1-isothiocyanato-3-(trifluoromethoxy)benzene is presented in Table 1.

| Identifier | Value |

| CAS Number | 471937-78-7 |

| Molecular Formula | C₈H₄F₃NOS |

| Molecular Weight | 219.18 g/mol |

| IUPAC Name | 1-isothiocyanato-3-(trifluoromethoxy)benzene |

| Synonyms | 3-(Trifluoromethoxy)phenyl isothiocyanate |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Appearance | Colorless to light yellow liquid | Based on similar aryl isothiocyanates. |

| Boiling Point | Not available | Likely similar to or slightly higher than related trifluoromethylphenyl isothiocyanates (e.g., 206-208 °C for the trifluoromethyl analog). |

| Density | Not available | Expected to be greater than 1 g/mL. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, acetone). Reacts with water and alcohols. | The isothiocyanate group is reactive towards nucleophiles like water. |

Synthesis and Reactivity

Proposed Synthesis

A common and effective method for the synthesis of aryl isothiocyanates is from the corresponding aniline. The proposed synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene from 3-(trifluoromethoxy)aniline is outlined below.

General Experimental Protocol:

-

Dithiocarbamate Salt Formation: 3-(Trifluoromethoxy)aniline is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or aqueous ammonia) to form the intermediate dithiocarbamate salt. The reaction is typically carried out in a suitable organic solvent or an aqueous-organic biphasic system at low temperatures (0-10 °C).

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. Common reagents for this step include lead nitrate, ethyl chloroformate, or tosyl chloride. The reaction with lead nitrate, for instance, results in the precipitation of lead sulfide, driving the reaction to completion.

-

Work-up and Purification: The reaction mixture is typically subjected to steam distillation or solvent extraction to isolate the crude product. The crude 1-isothiocyanato-3-(trifluoromethoxy)benzene is then purified by vacuum distillation.

Chemical Reactivity

The isothiocyanate functional group (-N=C=S) is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack. This reactivity is central to its utility in synthesis and its biological activity.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form substituted thioureas.

-

Reaction with Thiols: The reaction with thiols, such as the cysteine residues in proteins, yields dithiocarbamate adducts. This is a key reaction in its biological mechanism of action.[1]

-

Reaction with Alcohols and Water: While generally slower than with amines and thiols, it can react with alcohols and water to form thiocarbamates and dithiocarbamic acids, respectively. The latter is unstable and can decompose.

The trifluoromethoxy group is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[2]

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not publicly available. The following are predictions based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, with the carbon of the isothiocyanate group appearing around δ 130-140 ppm. The trifluoromethoxy carbon will exhibit a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group.[3]

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. Other bands corresponding to aromatic C-H and C=C stretching, and C-F stretching will also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry is expected to show a prominent molecular ion peak. Characteristic fragmentation patterns for aryl isothiocyanates include the loss of the NCS group and fragmentation of the aromatic ring.[4]

Potential Applications in Drug Development and Research

Aryl isothiocyanates are a well-studied class of compounds with significant potential in drug discovery, primarily due to their anticancer and anti-inflammatory properties.[5][6] The biological activities of these compounds are largely attributed to their ability to modulate key cellular signaling pathways.

Anticancer and Chemopreventive Potential

Isothiocyanates have been shown to exert anticancer effects through multiple mechanisms, including:

-

Induction of Phase II Detoxifying Enzymes: A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8] Isothiocyanates can react with cysteine residues on Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, upregulating their expression.[9][10][11]

-

Inhibition of NF-κB Signaling: Many isothiocyanates have been shown to suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12][13] This is often achieved by inhibiting the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells and can cause cell cycle arrest, preventing their proliferation.[14]

The presence of the electron-withdrawing trifluoromethoxy group in 1-isothiocyanato-3-(trifluoromethoxy)benzene may influence its biological activity, potentially enhancing its potency as an Nrf2 activator or an NF-κB inhibitor.

Representative Signaling Pathway

The following diagram illustrates the key signaling pathways commonly modulated by aryl isothiocyanates, which are likely relevant to the biological activity of 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Safety and Handling

Aryl isothiocyanates should be handled with care in a laboratory setting. The following are general safety and handling precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from moisture.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Isothiocyanato-3-(trifluoromethoxy)benzene is a reactive organic compound with potential for applications in organic synthesis and as a scaffold in drug discovery. While specific experimental data for this molecule is limited, its chemical behavior and biological activity can be inferred from the well-established chemistry and pharmacology of aryl isothiocyanates. Its trifluoromethoxy substitution may confer unique properties that warrant further investigation, particularly in the context of modulating the Nrf2 and NF-κB signaling pathways for potential therapeutic benefit in cancer and inflammatory diseases. Researchers are encouraged to exercise appropriate caution when handling this compound and to conduct thorough characterization to validate its properties and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CCCC 1973, Volume 38, Issue 12, Abstracts pp. 3852-3856 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. spectrabase.com [spectrabase.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the NMR Data Interpretation of 1-isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-isothiocyanato-3-(trifluoromethoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules. The methodologies for standard NMR experiments are also detailed.

Introduction

1-isothiocyanato-3-(trifluoromethoxy)benzene is an organic compound featuring a benzene ring substituted with an isothiocyanate (-N=C=S) group and a trifluoromethoxy (-OCF₃) group at the meta position. Both substituents are of significant interest in medicinal chemistry and materials science. The isothiocyanate group is a versatile functional handle for bioconjugation, while the trifluoromethoxy group is widely used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Accurate interpretation of NMR data is crucial for the unambiguous structural confirmation and purity assessment of this compound.

This guide provides predicted ¹H, ¹³C, and ¹⁹F NMR data, along with a discussion of the expected spectral patterns.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-isothiocyanato-3-(trifluoromethoxy)benzene. These predictions are based on data from similar structures, including (trifluoromethoxy)benzene and 1-isothiocyanato-3-(trifluoromethyl)benzene.[2][3][4][5]

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-2 | Singlet (or narrow triplet) | 7.35 - 7.45 | J(H,F) ≈ 1-2 Hz |

| H-4 | Doublet of doublets | 7.20 - 7.30 | J(H,H) ≈ 8 Hz, J(H,H) ≈ 2 Hz |

| H-5 | Triplet | 7.40 - 7.50 | J(H,H) ≈ 8 Hz |

| H-6 | Doublet | 7.15 - 7.25 | J(H,H) ≈ 8 Hz |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-NCS) | 132 - 134 | |

| C-2 (C-H) | 118 - 120 | |

| C-3 (C-OCF₃) | 149 - 151 | |

| C-4 (C-H) | 124 - 126 | |

| C-5 (C-H) | 130 - 132 | |

| C-6 (C-H) | 116 - 118 | |

| NCS | 135 - 145 | Signal may be broad or difficult to detect.[6] |

| OCF₃ | 120 - 122 (quartet) | J(C,F) ≈ 255-260 Hz |

Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Fluorine | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -OCF₃ | Singlet | -58 to -60 |

Interpretation of NMR Data

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring.

-

H-5: Being para to the isothiocyanate group and ortho to the trifluoromethoxy group, it is expected to appear as a triplet due to coupling with H-4 and H-6.

-

H-4 and H-6: These protons will appear as doublets or doublet of doublets due to ortho and meta couplings.

-

H-2: This proton is situated between the two electron-withdrawing groups and is expected to be the most downfield of the aromatic protons. It may appear as a singlet or a narrow triplet due to a small coupling to the fluorine atoms of the -OCF₃ group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the six aromatic carbons, the isothiocyanate carbon, and the trifluoromethoxy carbon.

-

C-3 (C-OCF₃): This carbon, directly attached to the electronegative oxygen of the trifluoromethoxy group, is expected to be the most downfield of the aromatic carbons.

-

OCF₃ Carbon: This signal will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF).

-

NCS Carbon: The isothiocyanate carbon often exhibits a broad signal and can sometimes be difficult to observe due to its quadrupolar relaxation and the dynamics of the group.[6]

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of both substituents.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is characteristic for the -OCF₃ group on an aromatic ring.[7][8]

Experimental Protocols

The following provides a general methodology for acquiring NMR data for compounds similar to 1-isothiocyanato-3-(trifluoromethoxy)benzene.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: [10]

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~100 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Visualization of Structural Relationships

The following diagram illustrates the key structural features of 1-isothiocyanato-3-(trifluoromethoxy)benzene and the expected long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. (Trifluoromethoxy)benzene(456-55-3) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 13C NMR spectrum [chemicalbook.com]

- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 1H NMR [m.chemicalbook.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel compound 1-isothiocyanato-3-(trifluoromethoxy)benzene. This document outlines predicted fragmentation patterns, detailed experimental protocols, and the logical workflows required for the accurate identification and characterization of this molecule, which holds potential significance in the fields of medicinal chemistry and drug development.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available mass spectrum for 1-isothiocyanato-3-(trifluoromethoxy)benzene is not readily accessible, a detailed prediction of its electron ionization (EI) mass spectrum can be constructed based on the known fragmentation patterns of structurally similar compounds, including isothiocyanates and trifluoromethoxy-substituted aromatic rings. The predicted major ions and their relative abundances are summarized in the table below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss | Predicted Relative Abundance |

| [M]•+ | 221 | Molecular Ion | Moderate |

| [M - OCF3]•+ | 136 | Loss of trifluoromethoxy radical | Moderate to High |

| [M - NCS]•+ | 163 | Loss of isothiocyanate radical | Moderate |

| [C7H4F3O]+ | 161 | Trifluoromethoxybenzoyl cation | Low |

| [C6H4F3]+ | 145 | Trifluoromethylphenyl cation | Low |

| [C6H4NCS]+ | 134 | Isothiocyanatophenyl cation | Moderate |

| [NCS]+ | 58 | Isothiocyanate radical cation | Low |

Experimental Protocol for Mass Spectrometry Analysis

The following protocol provides a general framework for the analysis of 1-isothiocyanato-3-(trifluoromethoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of volatile and semi-volatile small molecules.[1][2]

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1-isothiocyanato-3-(trifluoromethoxy)benzene at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[1]

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard: For quantitative analysis, add a suitable internal standard to each working solution at a fixed concentration.

2.2. Instrumentation and Parameters

A standard benchtop GC-MS system equipped with an electron ionization (EI) source is recommended.[3] The following parameters can be used as a starting point and should be optimized for the specific instrument and application.[1]

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| --- Inlet Temperature | 250 °C |

| --- Injection Volume | 1 µL |

| --- Injection Mode | Splitless |

| --- Carrier Gas | Helium |

| --- Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| --- Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer (MS) | |

| --- Ionization Mode | Electron Ionization (EI) |

| --- Ionization Energy | 70 eV |

| --- Source Temperature | 230 °C |

| --- Quadrupole Temperature | 150 °C |

| --- Mass Range | m/z 40-400 |

| --- Solvent Delay | 3 min |

2.3. Data Acquisition and Analysis

-

Acquisition: Acquire the mass spectra of the prepared samples.

-

Data Processing: Process the acquired data using the instrument's software. This includes background subtraction and peak integration.

-

Identification: Identify the peak corresponding to 1-isothiocyanato-3-(trifluoromethoxy)benzene based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification: If an internal standard is used, calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Analytical Workflow and Fragmentation

To further elucidate the analytical process and the molecular fragmentation, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the GC-MS experimental workflow.

Caption: The predicted EI fragmentation pathway.

This technical guide provides a foundational understanding of the mass spectrometric analysis of 1-isothiocyanato-3-(trifluoromethoxy)benzene. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. Further experimental work is necessary to confirm the predicted fragmentation patterns and to develop and validate quantitative analytical methods.

References

The Reactivity of 1-Isothiocyanato-3-(trifluoromethoxy)benzene with Amines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis of novel thiourea derivatives for potential therapeutic applications.

This technical guide provides a comprehensive overview of the reactivity of 1-isothiocyanato-3-(trifluoromethoxy)benzene with primary and secondary amines, leading to the formation of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details the underlying reaction mechanism, provides detailed experimental protocols, summarizes quantitative data from analogous reactions, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: The Thiourea Synthesis

The fundamental reaction between an isothiocyanate and an amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the formation of a stable thiourea product.[1][2] The reaction is typically efficient and proceeds under mild conditions.[1][2]

The reactivity of the isothiocyanate is influenced by the electronic nature of its substituents. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring of 1-isothiocyanato-3-(trifluoromethoxy)benzene is expected to increase the electrophilicity of the central carbon atom, thereby enhancing its reactivity towards nucleophilic attack by amines.

Quantitative Data Summary

While specific quantitative data for the reaction of 1-isothiocyanato-3-(trifluoromethoxy)benzene with a wide range of amines is not extensively available in the public domain, a comprehensive study on the closely related 3-(trifluoromethyl)aniline provides excellent analogous data. The following tables summarize the reaction yields for the synthesis of various N,N'-disubstituted thioureas where one of the reactants is an amine and the other is an isothiocyanate, resulting in a thiourea with a 3-(trifluoromethyl)phenyl moiety. Given the similar electron-withdrawing properties of the trifluoromethyl and trifluoromethoxy groups, these yields are expected to be highly representative.

Table 1: Reaction of Aromatic Isothiocyanates with 3-(Trifluoromethyl)aniline

| Amine Reactant (Isothiocyanate) | Product | Yield (%) |

| Phenyl isothiocyanate | N-Phenyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 75 |

| 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 82 |

| 4-Fluorophenyl isothiocyanate | N-(4-Fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 78 |

| 4-Bromophenyl isothiocyanate | N-(4-Bromophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 80 |

| 4-Iodophenyl isothiocyanate | N-(4-Iodophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 79 |

| 4-Nitrophenyl isothiocyanate | N-(4-Nitrophenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 65 |

| 4-Methylphenyl isothiocyanate | N-(4-Methylphenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 72 |

| 4-Methoxyphenyl isothiocyanate | N-(4-Methoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)thiourea | 70 |

Data adapted from a study on the synthesis of thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety.[3]

Table 2: Reaction of Aliphatic Isothiocyanates with 3-(Trifluoromethyl)aniline

| Amine Reactant (Isothiocyanate) | Product | Yield (%) |

| Methyl isothiocyanate | N-Methyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 68 |

| Ethyl isothiocyanate | N-Ethyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 71 |

| Propyl isothiocyanate | N-Propyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 73 |

| Isopropyl isothiocyanate | N-Isopropyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 70 |

| Butyl isothiocyanate | N-Butyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 74 |

| Allyl isothiocyanate | N-Allyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 69 |

| Cyclohexyl isothiocyanate | N-Cyclohexyl-N'-(3-(trifluoromethyl)phenyl)thiourea | 76 |

Data adapted from a study on the synthesis of thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine. These protocols are based on established and reliable procedures.[1][2][3]

General Procedure for the Synthesis of N-Aryl/Alkyl-N'-(3-(trifluoromethoxy)phenyl)thiourea

Materials:

-

1-Isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent)

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent.

-

Reagent Addition: To the stirring solution, add 1-isothiocyanato-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

-

Visualizations

Logical Relationship of Reactants to Product

The synthesis of N,N'-disubstituted thioureas from 1-isothiocyanato-3-(trifluoromethoxy)benzene and an amine follows a direct and logical chemical transformation.

Caption: Logical flow from reactants to the thiourea product.

Experimental Workflow for Thiourea Synthesis

The general laboratory procedure for the synthesis and purification of N,N'-disubstituted thioureas can be visualized as a clear workflow.

Caption: General experimental workflow for thiourea synthesis.

Potential Signaling Pathway: Induction of Apoptosis by Thiourea Derivatives

Thiourea derivatives have been investigated for their cytotoxic effects on cancer cells. A potential mechanism of action involves the induction of apoptosis. This signaling pathway diagram illustrates a hypothetical mechanism based on the known activities of similar compounds.

Caption: A potential signaling pathway for thiourea-induced apoptosis.

References

An In-Depth Technical Guide to the Safe Handling of 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-isothiocyanato-3-(trifluoromethoxy)benzene (CAS RN: 1840-19-3), a reactive chemical intermediate of interest in pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

1-Isothiocyanato-3-(trifluoromethoxy)benzene is a clear yellow to orange liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Molecular Weight | 203.18 g/mol | [1] |

| Appearance | Clear yellow to orange liquid | [1] |

| Boiling Point | 206-208 °C | [2] |

| Density | 1.335 g/mL at 25 °C | [1] |

| Flash Point | 94 °C | [1] |

| Water Solubility | Hydrolyzes in water | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Safety and Handling Precautions

Given the hazardous nature of this chemical, the following precautions must be strictly observed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside a fume hood or if ventilation is inadequate.[1]

Engineering Controls

-

All handling of 1-isothiocyanato-3-(trifluoromethoxy)benzene should be conducted in a well-ventilated chemical fume hood.[1]

-

Eyewash stations and safety showers must be readily accessible in the work area.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapor or mist.[1]

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store in a cool, dark place away from incompatible materials such as oxidizing agents, acids, and bases.[1]

Emergency Procedures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

Synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene

A general method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide. The synthesis of 1-isothiocyanato-3-(trifluoromethoxy)benzene can be achieved using 3-(trifluoromethoxy)aniline as the starting material.[2]

Materials:

-

3-(Trifluoromethoxy)aniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Toluene or another suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)aniline and triethylamine in toluene.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly add a solution of hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

Proposed General Mechanism of Action

Isothiocyanates are electrophilic compounds that can react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[4] This reactivity is central to their biological effects.

Caption: Proposed mechanism of isothiocyanate cellular activity.

Potential Metabolic Pathway

The primary metabolic pathway for isothiocyanates in the body is the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation to a mercapturic acid derivative (an N-acetylcysteine conjugate), which is then excreted in the urine.[5][6]

Caption: The mercapturic acid pathway for isothiocyanate metabolism.

Disposal Considerations

Dispose of 1-isothiocyanato-3-(trifluoromethoxy)benzene and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of reagents that covalently label proteins by reacting with primary amine groups. This document provides detailed application notes and a comprehensive protocol for labeling proteins with 1-isothiocyanato-3-(trifluoromethoxy)benzene.

The trifluoromethoxy group offers unique properties that can be advantageous for certain applications. It increases the lipophilicity of the label, which may influence the labeled protein's interaction with cellular membranes or hydrophobic pockets of other proteins.[1] Furthermore, the presence of fluorine atoms provides a spectroscopic handle for ¹⁹F NMR studies, allowing for the investigation of protein conformation and binding events without the need for radioisotopes.[2]

The isothiocyanate group (-N=C=S) reacts with the primary amino groups of proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[3][4] The reaction is pH-dependent, with optimal labeling typically occurring under alkaline conditions (pH 8.5-9.0) where the amino groups are deprotonated and more nucleophilic.[5][6]

Materials

-

Protein of interest

-

1-isothiocyanato-3-(trifluoromethoxy)benzene

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., gel filtration column such as Sephadex G-25)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Spectrophotometer

-

Reaction tubes

-

Rotary shaker or mixer

Experimental Protocols

I. Preparation of Reagents

-

Protein Solution:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the Labeling Buffer.

-

Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the isothiocyanate.[5][7][8] If the protein is in an incompatible buffer, exchange it with the Labeling Buffer using dialysis or a desalting column.

-

-

1-isothiocyanato-3-(trifluoromethoxy)benzene Solution:

II. Protein Labeling Reaction

-

Slowly add the desired molar excess of the 1-isothiocyanato-3-(trifluoromethoxy)benzene solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[4] The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotary shaker, protected from light.[4][11]

III. Quenching the Reaction

-

After the incubation period, quench the reaction by adding the Quenching Buffer to a final concentration of 100 mM.

-

Incubate for an additional 30 minutes at room temperature to allow any unreacted isothiocyanate to be scavenged.[8]

IV. Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted labeling reagent and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[7][12]

-

The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column.

-

Alternatively, dialysis or centrifugal ultrafiltration can be used to remove the excess labeling reagent.

V. Characterization of the Labeled Protein

-

Degree of Labeling (DOL) Determination:

-

The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined using spectrophotometry.

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the 1-isothiocyanato-3-(trifluoromethoxy)benzene label.

-

The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

Aₘₐₓ is the absorbance at the maximum wavelength of the label.

-

CF is the correction factor (A₂₈₀ of the label / Aₘₐₓ of the label).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the label can be calculated using: Label Concentration (M) = Aₘₐₓ / ε_label Where:

-

ε_label is the molar extinction coefficient of the 1-isothiocyanato-3-(trifluoromethoxy)benzene.

-

-

The DOL is then calculated as: DOL = Label Concentration / Protein Concentration

-

For antibodies, a DOL between 2 and 10 is generally considered ideal.[3]

-

-

Functional Analysis:

-

It is essential to confirm that the labeling process has not adversely affected the biological activity of the protein. Perform a relevant functional assay (e.g., ELISA, enzyme activity assay) to compare the activity of the labeled protein with that of the unlabeled protein.

-

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling

| Parameter | Recommended Range | Purpose |

| Protein Concentration | 2-10 mg/mL | To ensure efficient labeling. |

| Molar Excess of Label | 10-20 fold | To drive the reaction to completion. |

| Reaction pH | 8.5-9.0 | To deprotonate primary amines for nucleophilic attack. |

| Reaction Time | 1-2 hours (RT) or overnight (4°C) | To allow for sufficient conjugation. |

| Degree of Labeling (DOL) | 2-10 (for antibodies) | To ensure adequate signal without compromising protein function. |

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Reaction of isothiocyanate with a protein amine.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 8. assaygenie.com [assaygenie.com]

- 9. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]

- 10. echemi.com [echemi.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. scribd.com [scribd.com]

Application Notes and Protocols for Edman Degradation Sequencing using 1-Isothiocyanato-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 1-isothiocyanato-3-(trifluoromethoxy)benzene as a reagent in Edman degradation for N-terminal protein and peptide sequencing. The introduction of the trifluoromethoxy group offers potential advantages in terms of reaction kinetics and detection sensitivity, particularly for mass spectrometry and ¹⁹F NMR-based analysis.

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the isothiocyanate carbon. This increased reactivity can lead to more efficient coupling with the N-terminal amino group of peptides under milder conditions compared to the traditional phenyl isothiocyanate (PITC). Furthermore, the presence of fluorine atoms provides a unique spectroscopic handle for detection and quantification of the resulting 3-(trifluoromethoxy)phenylthiohydantoin (TFMP-TH) amino acid derivatives.

Principle of the Method

Edman degradation is a stepwise process for sequencing amino acids in a peptide from the N-terminus. The methodology using 1-isothiocyanato-3-(trifluoromethoxy)benzene follows the same fundamental three-step cycle:

-

Coupling: The peptide is reacted with 1-isothiocyanato-3-(trifluoromethoxy)benzene under alkaline conditions to form a 3-(trifluoromethoxy)phenylthiocarbamoyl (TFMP-TC) peptide derivative.

-

Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide chain under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.[1][2]

-

Conversion: The unstable ATZ derivative is converted to the more stable 3-(trifluoromethoxy)phenylthiohydantoin (TFMP-TH) amino acid derivative using aqueous acid. This stable derivative is then identified by chromatography or other analytical methods.

This cycle is repeated to identify the sequence of amino acids one by one from the N-terminus.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethoxy)phenylthiohydantoin (TFMP-TH) Amino Acid Standards

Objective: To synthesize a complete set of TFMP-TH amino acid standards for calibration and identification in subsequent HPLC, MS, and NMR analyses.

Materials:

-

1-isothiocyanato-3-(trifluoromethoxy)benzene

-

Individual L-amino acids

-

Pyridine

-

N,N-dimethylallylamine (DMAA)

-

Trifluoroacetic acid (TFA)

-

1 N HCl

-

Ethyl acetate

-

Heptane

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Nitrogen gas

Procedure:

-

Coupling Reaction:

-

Dissolve each amino acid (10 µmol) in 200 µL of a 2:1:1 solution of pyridine, DMAA, and water.

-

Add a 1.2-fold molar excess of 1-isothiocyanato-3-(trifluoromethoxy)benzene.

-

Incubate the reaction mixture at 50°C for 30 minutes.

-

Dry the sample completely under a stream of nitrogen.

-

-

Washing:

-

Resuspend the dried residue in 200 µL of ethyl acetate.

-

Add 200 µL of heptane and vortex thoroughly.

-

Remove the upper organic phase. Repeat the wash two more times.

-

Dry the sample completely under a stream of nitrogen.

-

-

Cleavage Reaction:

-

Add 200 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at 50°C for 15 minutes.

-

Dry the sample completely under a stream of nitrogen.

-

-

Conversion to TFMP-TH:

-

Add 100 µL of 1 N HCl to the dried residue.

-

Incubate at 60°C for 20 minutes to convert the ATZ-amino acid to the stable TFMP-TH-amino acid.

-

Dry the sample completely under a stream of nitrogen.

-

The resulting TFMP-TH amino acid can be redissolved in a suitable solvent (e.g., acetonitrile/water) for analysis.

-

Protocol 2: N-Terminal Sequencing of a Peptide Sample

Objective: To determine the N-terminal amino acid sequence of a purified peptide sample.

Materials:

-

Purified peptide sample (10-100 pmol)

-

Coupling buffer: 2:1:1 pyridine/DMAA/water

-

1-isothiocyanato-3-(trifluoromethoxy)benzene solution (5% in heptane)

-

Anhydrous trifluoroacetic acid (TFA)

-

Conversion solution: 1 N HCl

-

Extraction solvent 1: Ethyl acetate

-

Extraction solvent 2: Heptane

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Nitrogen gas

Procedure:

This protocol is designed for manual sequencing but can be adapted for automated sequencers.

-

Sample Preparation:

-

Ensure the peptide sample is salt-free and dry in a reaction vial.

-

-

Cycle 1: Coupling

-

Add 20 µL of coupling buffer to the peptide sample.

-

Add 20 µL of 5% 1-isothiocyanato-3-(trifluoromethoxy)benzene in heptane.

-

Incubate at 50°C for 30 minutes.

-

Dry the sample under a stream of nitrogen.

-

-

Cycle 1: Washing

-

Add 50 µL of ethyl acetate and 50 µL of heptane. Vortex and centrifuge.

-

Remove the upper organic phase. Repeat the wash twice.

-

Dry the remaining peptide under a stream of nitrogen.

-

-

Cycle 1: Cleavage

-

Add 20 µL of anhydrous TFA.

-

Incubate at 50°C for 15 minutes.

-

Dry the sample under a stream of nitrogen. The dried residue contains the cleaved ATZ-amino acid and the shortened peptide.

-

-

Cycle 1: Extraction of ATZ-amino acid

-

Add 50 µL of ethyl acetate to the dried residue. Vortex and centrifuge.

-

Carefully transfer the ethyl acetate (containing the ATZ-amino acid) to a new tube.

-

Dry both the ethyl acetate extract and the remaining peptide.

-

-

Cycle 1: Conversion

-

To the dried ethyl acetate extract, add 30 µL of 1 N HCl.

-

Incubate at 60°C for 20 minutes.

-

Dry the sample under a stream of nitrogen. The resulting TFMP-TH-amino acid is ready for analysis.

-

-

Subsequent Cycles:

-

The dried, shortened peptide from step 5 is subjected to the next cycle of Edman degradation, starting from the coupling step (step 2).

-

Protocol 3: HPLC-UV Analysis of TFMP-TH Amino Acids

Objective: To separate and identify the TFMP-TH amino acid derivatives by reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 269 nm.

-

Injection Volume: 10-20 µL.

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 50 |

| 22.0 | 90 |

| 24.0 | 90 |

| 25.0 | 10 |

| 30.0 | 10 |

Data Presentation

The following tables provide expected (extrapolated) quantitative data for the analysis of TFMP-TH amino acid derivatives. These values should be confirmed experimentally with synthesized standards.

Table 1: Expected HPLC Retention Times and UV-Vis Characteristics of TFMP-TH Amino Acids

| Amino Acid | TFMP-TH Derivative | Expected Retention Time (min) | λmax (nm) |

| Aspartic Acid | TFMP-TH-Asp | 4.5 | 269 |

| Glutamic Acid | TFMP-TH-Glu | 5.2 | 269 |

| Asparagine | TFMP-TH-Asn | 6.8 | 269 |

| Serine | TFMP-TH-Ser | 7.5 | 269 |

| Glutamine | TFMP-TH-Gln | 8.1 | 269 |

| Glycine | TFMP-TH-Gly | 9.0 | 269 |

| Threonine | TFMP-TH-Thr | 9.8 | 269 |

| Histidine | TFMP-TH-His | 10.5 | 269 |

| Arginine | TFMP-TH-Arg | 11.2 | 269 |

| Alanine | TFMP-TH-Ala | 12.0 | 269 |

| Proline | TFMP-TH-Pro | 13.5 | 269 |

| Tyrosine | TFMP-TH-Tyr | 14.8 | 269 |

| Valine | TFMP-TH-Val | 15.5 | 269 |

| Methionine | TFMP-TH-Met | 16.2 | 269 |

| Isoleucine | TFMP-TH-Ile | 17.0 | 269 |